molecular formula C36H49N11 B584462 Rizatriptan 1,2-(4-dimethylamino)butane CAS No. 1135479-41-2

Rizatriptan 1,2-(4-dimethylamino)butane

Katalognummer: B584462
CAS-Nummer: 1135479-41-2
Molekulargewicht: 635.865
InChI-Schlüssel: ZTEXYJXRBOGGJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2:3,4-Diepoxy Butane (CAS 1464-53-5) is a colorless liquid primarily used in research, polymer curing, and cross-linking textile fibers . Key hazards include:

  • Carcinogenicity: Designated as a Special Health Hazard Substance requiring extreme caution .
  • Long-Term Effects: Linked to bronchitis, liver, and kidney damage with repeated exposure .

Wirkmechanismus

Target of Action

Rizatriptan is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep.

Mode of Action

Rizatriptan interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction and reducing sterile inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Rizatriptan is the serotonergic pathway . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Rizatriptan induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .

Pharmacokinetics

Rizatriptan exhibits complete absorption and has a distribution volume of 110 L in females and 140 L in males . It is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . The compound is excreted in urine (82%, 14% as unchanged drug) and feces (12%) . The onset of action is within 2 hours, and the time to peak is 1 to 1.5 hours . The elimination half-life of Rizatriptan is 2-3 hours .

Result of Action

Rizatriptan relieves migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans .

Action Environment

The action, efficacy, and stability of Rizatriptan can be influenced by various environmental factors. For instance, the plasma concentrations of Rizatriptan were approximately 30% greater in patients with moderate hepatic insufficiency . In patients with renal function impairment, the AUC for Rizatriptan was approximately 44% greater than that in patients with healthy renal function . Furthermore, gender and age can also influence the pharmacokinetics of Rizatriptan .

Biologische Aktivität

Rizatriptan 1,2-(4-dimethylamino)butane, a derivative of rizatriptan, is primarily recognized for its role as a selective agonist of the serotonin receptors 5-HT1B and 5-HT1D. This compound is utilized in the acute treatment of migraine headaches and exhibits significant biological activity through its pharmacological properties. The following sections detail its biological activity, mechanisms of action, clinical efficacy, and safety profile.

  • Molecular Formula : C36H49N11
  • Molecular Weight : 635.85 g/mol
  • CAS Number : 1135479-41-2

Rizatriptan acts by selectively binding to the 5-HT1B and 5-HT1D serotonin receptors located in cranial blood vessels and the trigeminal system. Upon binding, it induces vasoconstriction of dilated intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, such as CGRP (Calcitonin Gene-Related Peptide) and substance P, which are implicated in migraine pathophysiology. This dual mechanism effectively alleviates migraine symptoms.

Clinical Efficacy

Numerous studies have evaluated the efficacy of rizatriptan in treating acute migraines:

  • Placebo-Controlled Trials : A pivotal study demonstrated that rizatriptan 10 mg resulted in a response rate of 77% compared to 37% for placebo (p < 0.001), indicating a significant therapeutic effect . The efficacy remained consistent across multiple migraine attacks with no evidence of tolerance developing over time.
  • Onset of Action : Rizatriptan is rapidly absorbed, with analgesic effects typically observed within 30 minutes post-administration. In a study involving over 1400 migraineurs, pain relief was significantly greater with rizatriptan compared to placebo at various time points .

Safety Profile

Rizatriptan is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : These include dizziness, somnolence, asthenia, and nausea. The incidence of these effects tends to be mild and transient .
  • Cardiovascular Considerations : While rizatriptan does not significantly increase cardiovascular risk in healthy individuals, caution is advised in patients with pre-existing cardiovascular conditions due to potential vasoconstrictive effects .

Data Table: Summary of Clinical Studies on Rizatriptan

Study ReferenceDosageSample SizeResponse Rate (%)Time to ReliefAdverse Effects
10 mg47377% (vs. 37% placebo)~30 minDizziness, somnolence
5 mg147362% (vs. 35% placebo)~30 minNausea, fatigue
10 mg147371% (vs. 35% placebo)~30 minDizziness, somnolence

Case Studies

Case Study on Efficacy : A study involving patients with recurrent migraines showed that rizatriptan effectively provided pain relief across multiple attacks without diminishing efficacy over time. Most patients reported significant improvement within the first two doses administered .

Safety Monitoring : In post-marketing surveillance involving thousands of patients, adverse events were reported but were predominantly mild. Notably, one case involved transient myocardial ischemia in a patient with a history of coronary disease after taking rizatriptan; however, this was not deemed directly related to the drug's pharmacological action .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Acute Treatment of Migraine:
Rizatriptan is indicated for the acute treatment of migraine with or without aura in adults and pediatric patients aged 6 to 17 years . Clinical trials have demonstrated that Rizatriptan is effective in providing rapid pain relief during migraine attacks. For instance, a meta-analysis showed that Rizatriptan 10 mg was significantly more effective than placebo in achieving pain relief at both 2 hours and sustained pain-free status at 24 hours post-dose .

2. Early Intervention in Migraine Attacks:
Research indicates that administering Rizatriptan early in a migraine attack enhances treatment outcomes. In a study involving over 1000 patients, those treated with Rizatriptan within one hour of migraine onset reported significantly higher rates of pain freedom compared to placebo . This suggests that early intervention is crucial for maximizing the efficacy of Rizatriptan.

3. Menstrual Migraine:
Rizatriptan has also been studied specifically for menstrual migraines. A clinical trial demonstrated that it was effective for treating menstrual migraine attacks when administered early, with a significant percentage of patients achieving pain freedom at the 2-hour mark .

Efficacy Comparisons

Rizatriptan has been compared with other triptans and migraine treatments in various studies:

Medication Efficacy Rate at 2 Hours Sustained Pain-Free Rate (24 Hours)
Rizatriptan (10 mg)58.9%48.0%
Sumatriptan (various doses)VariesVaries
Placebo31.1%23.2%

These comparisons highlight Rizatriptan's superior efficacy over placebo and comparable effectiveness to other triptans like sumatriptan .

Case Studies and Patient Satisfaction

Numerous case studies have documented patient experiences with Rizatriptan. Patients often report high satisfaction levels due to its rapid onset of action and favorable tolerability profile. Common side effects include dizziness and fatigue, but these are generally mild and transient . Long-term studies suggest that patients continue to benefit from Rizatriptan across multiple migraine attacks without significant loss of efficacy .

Q & A

Basic Research Questions

Q. How should researchers prepare stable stock solutions of Rizatriptan Benzoate for biological assays?

  • Methodology : Dissolve the crystalline solid in organic solvents like DMSO (20 mg/mL) or ethanol (1 mg/mL) under inert gas (e.g., nitrogen) to prevent oxidation. For aqueous use, dilute stock solutions into PBS (pH 7.2) to achieve ≤5 mg/mL, ensuring residual organic solvent <0.1% to avoid cellular toxicity. Avoid prolonged storage of aqueous solutions (>24 hours) .

Q. What experimental parameters define Rizatriptan’s selectivity for 5-HT1B/5-HT1D receptors?

  • Methodology : Use radioligand binding assays (e.g., [<sup>3</sup>H]-5-HT) with HEK293 cells expressing recombinant receptors. Calculate Ki values via competitive inhibition curves. Rizatriptan’s Ki for 5-HT1B (4.3 nM) is ~32-fold selective over 5-HT1A (Ki = 140 nM). Validate functional activity via vasoconstriction assays (EC50 = 90 nM in human meningeal arteries) .

Q. How can UV/Vis spectroscopy aid in Rizatriptan purity assessment?

  • Methodology : Analyze λmax peaks at 226, 228, and 282 nm in ethanol. Compare absorbance ratios (e.g., A226/A282) to reference standards. Deviations >5% suggest impurities or degradation .

Q. What storage conditions ensure long-term stability of Rizatriptan Benzoate?

  • Methodology : Store crystalline solids at -20°C in airtight, light-protected containers. Monitor stability via HPLC every 6 months; degradation <2% over 4 years under these conditions .

Q. What are key differences between in vitro and in vivo efficacy models for Rizatriptan?

  • Methodology : In vitro: Use isolated meningeal arteries to measure vasoconstriction (EC50). In vivo: Employ murine migraine models (e.g., nitroglycerin-induced), monitoring behavioral endpoints (head grooming, ocular twitching) at 50–75 mg/kg doses .

Advanced Research Questions

Q. How can synthesis protocols for Rizatriptan Benzoate be optimized to reduce impurities?

  • Methodology : Replace batch processes with continuous flow chemistry (patent CN115073385) to enhance reaction control. Use cyclocondensation of 4-hydrazinophenylmethyl-1,2,4-triazole dihydrochloride with 4-N,N-dimethylaminobutanal dimethylacetal under acidic conditions (HCl), achieving >99% purity via inline HPLC monitoring .

Q. How should researchers resolve contradictions in safety classifications across data sources?

  • Methodology : Cross-reference GHS classifications: Cayman Chemical (no hazards; NFPA 0/0/0) vs. Aladdin (H302/H360). Conduct acute toxicity assays (OECD 423) in rodents. Pending data, apply ALARA principles: use fume hoods, PPE, and restrict handling to ≤10 mg/day .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models best predict Rizatriptan’s efficacy in novel formulations?

  • Methodology : Develop compartmental models using plasma concentration data (Cmax = 12.8 ng/mL at Tmax = 1.5 hr) and receptor occupancy simulations. Incorporate blood-brain barrier permeability (logP = 1.57) to correlate free drug levels with 5-HT1B activation .

Q. How can inter-study variability in Rizatriptan’s EC50 values be addressed?

  • Methodology : Standardize assay conditions: Use identical buffer ionic strength (e.g., 150 mM NaCl), temperature (37°C), and cell lines (HEK293 vs. CHO). Re-evaluate EC50 in meningeal arteries with controlled oxygen tension (5% CO2) .

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

  • Methodology : Implement quality-by-design (QbD) protocols: Characterize critical attributes (particle size, residual solvents) via SEM and GC-MS. Use DOE (design of experiments) to optimize crystallization (patent WO2007054979) and ensure ≤0.1% impurity thresholds .

Vergleich Mit ähnlichen Verbindungen

Chemical and Hazard Profiles

Table 1: Hazard Comparison of 1,2:3,4-Diepoxy Butane and Other Solvents

Compound Carcinogenicity Acute Toxicity (Respiratory) Fire Hazard Key Applications
1,2:3,4-Diepoxy Butane Yes (IARC) Severe lung irritation Moderate Polymers, textiles
Butane No Low (asphyxiant) High Fuel, bitumen dilution
Ethane/Propane No Low High Industrial solvents
Carbon Dioxide No Low (except in high doses) None Bitumen processing

Key Findings :

  • Carcinogenicity: Unlike butane, ethane, propane, and CO₂, 1,2:3,4-Diepoxy Butane is a confirmed carcinogen, necessitating stringent handling protocols .
  • Fire Hazards: While butane and other hydrocarbons pose high fire risks due to flammability, 1,2:3,4-Diepoxy Butane exhibits moderate fire hazards but releases toxic gases (e.g., carbon monoxide) upon combustion .

Table 2: Impact on Bitumen Density and Viscosity (Solvent Comparison)

Solvent Density Reduction in Bitumen Viscosity Reduction in Bitumen Temperature Sensitivity
Methane Significant High High
Butane Significant High Moderate
CO₂ Minimal Moderate Low

Key Findings :

  • Butane and methane significantly reduce bitumen viscosity and density, making them effective in oil recovery .
  • CO₂’s minimal density reduction in bitumen distinguishes it from butane and methane, highlighting solvent-specific behavior in industrial processes .

Toxicity and Regulatory Status

  • Regulatory Limits : 1,2:3,4-Diepoxy Butane is listed on hazardous substance registries (e.g., EPA), whereas butane and propane are regulated primarily for flammability .

Vorbereitungsmethoden

Fischer Indole Synthesis Approach

The Fischer indole synthesis has historically dominated early production routes. This method involves cyclocondensation of phenylhydrazines with carbonyl compounds to form indole cores.

Key Steps:

  • Intermediate Synthesis :

    • 4-Hydrazinophenylmethyl-1,2,4-triazole is prepared via alkylation of 1,2,4-triazole with 4-bromobenzyl chloride .

    • 4-N,N-Dimethylaminobutanal dimethyl acetal serves as the carbonyl precursor .

  • Cyclocondensation :

    • The hydrazine intermediate reacts with the acetal under acidic conditions (e.g., HCl) at 65–85°C. This forms the indole ring and yields rizatriptan free base .

  • Salt Formation :

    • The free base is treated with benzoic acid in solvents like acetone or ethanol to form rizatriptan benzoate .

Parameter Value Source
Reaction Temperature65–85°C
CatalystHCl (1–37% w/w)
Dimer Impurity (Crude)4–8% (HPLC area-%)
Purification MethodSilica gel adsorption/elution

Challenges :

  • Dimer Formation : The dimer impurity (Formula II) arises from oxidative coupling, necessitating silica gel purification to reduce levels to <0.15% .

  • Toxic Reagents : Early methods used stannous chloride and cyanoborohydride, increasing costs and safety risks .

Leimgruber-Batcho Reaction Method

This approach avoids Fischer indole synthesis, leveraging a novel indole ring construction strategy.

Key Steps:

  • Indole Core Synthesis :

    • 3-Methyl-4-nitrobenzoic acid methyl ester undergoes Leimgruber-Batcho reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form the indole intermediate .

  • Triazole Methylation :

    • The indole intermediate is methylated with 1,2,4-triazole-1-methyl chloride under basic conditions .

  • Amination and Salt Formation :

    • N,N-Dimethylation of the amine group followed by benzoic acid salt formation yields rizatriptan benzoate .

Step Conditions Yield
Leimgruber-BatchoDMF-DMA, 80°C, 2h71–88%
Triazole MethylationK₂CO₃, DMF, 50°C, 5h93%
N,N-DimethylationFormaldehyde, NaBH₃CN, MeOH85%

Advantages :

  • Simplified Purification : Avoids column chromatography due to high regioselectivity .

  • Cost Efficiency : Uses cheaper reagents like DMF-DMA and avoids palladium catalysts .

Diazotization and Reduction Process

This route employs diazotization of aryl amines followed by reduction to hydrazines, enabling alternative indole synthesis.

Key Steps:

  • Diazotization :

    • 4-(1,2,4-Triazol-1-yl-methyl)aniline is treated with NaNO₂ and HCl at −5°C to form a diazonium salt .

  • Reduction :

    • The diazonium salt is reduced with Na₂SO₃ to yield a hydrazine intermediate .

  • Indole Formation :

    • Reaction with 4-N,N-dimethylamino-butyraldehyde at 25–30°C minimizes dimer impurities .

Parameter Value Source
Diazotization Temp−5°C
Reduction AgentNa₂SO₃ (6 eq.)
Dimer Impurity (Final)<3% (HPLC area-%)

Optimization :

  • Low-Temperature Indolization : Maintaining 25–30°C during hydrazine-aldehyde coupling reduces dimer formation .

Alternative Routes and Recent Innovations

Seven-Step Tryptamine-Based Method

This route starts from tryptamine, avoiding Fischer indole synthesis entirely :

  • N,N-Methylation : Tryptamine → N,N-Dimethyltryptamine.

  • Reduction : To form a secondary amine.

  • Protection/Deprotection : Using Boc or other groups.

  • Triazole Methylation : Introduces the triazole moiety.

  • Dehydrogenation : DDQ oxidizes indoline to indole.

Yield : 46% overall (free base → benzoate) .

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis of intermediates like 4-N,N-dimethylamino-butyraldehyde dimethyl acetal, improving safety and yield .

Purification and Salt Formation Techniques

Silica Gel Adsorption

Solvent Impurity Removal Purity
IsopropanolDimer, unreacted catalyst>99%
Ethyl AcetatePolar impurities95–98%

Process :

  • Basification : pH 8.5–9 with NH₃.

  • Extraction : Ethyl acetate partitions rizatriptan.

  • Elution : Silica gel column with isopropanol removes dimer .

Recrystallization

Solvent Purity Yield
n-Butanol99.5%70%
Acetone/Ethanol Mix98.5%65%

Note : n-Butanol provides superior purity due to minimal impurity co-crystallization .

Critical Analysis of Methods

Efficiency Comparison

Method Yield Dimer Impurity Cost
Fischer Indole40–60%4–8% (pre-purification)High
Leimgruber-Batcho70–85%<1%Moderate
Diazotization/Reduction60%<3%High

Recommendation : The Leimgruber-Batcho method balances yield, purity, and cost, making it ideal for industrial production .

Eigenschaften

IUPAC Name

4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N11/c1-42(2)15-7-8-35(36-30(14-17-44(5)6)32-19-27(9-11-33(32)41-36)20-45-25-37-23-39-45)47-22-29(13-16-43(3)4)31-18-28(10-12-34(31)47)21-46-26-38-24-40-46/h9-12,18-19,22-26,35,41H,7-8,13-17,20-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEXYJXRBOGGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)N4C=C(C5=C4C=CC(=C5)CN6C=NC=N6)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.